di-tert-Butyldichlorosilane

Catalog No.
S1513758
CAS No.
18395-90-9
M.F
C8H18Cl2Si
M. Wt
213.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-tert-Butyldichlorosilane

CAS Number

18395-90-9

Product Name

di-tert-Butyldichlorosilane

IUPAC Name

ditert-butyl(dichloro)silane

Molecular Formula

C8H18Cl2Si

Molecular Weight

213.22 g/mol

InChI

InChI=1S/C8H18Cl2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3

InChI Key

PDYPRPVKBUOHDH-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)(Cl)Cl

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(Cl)Cl

The exact mass of the compound di-tert-Butyldichlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

di-tert-Butyldichlorosilane (CAS: 18395-90-9) is a highly sterically hindered dialkyldichlorosilane primarily procured as a bifunctional protecting group reagent for 1,2- and 1,3-diols, and as a critical precursor to ultra-reactive silylating agents like di-tert-butylsilyl bis(trifluoromethanesulfonate) [1]. Unlike standard silylating agents, the extreme steric bulk of the two tert-butyl groups imparts exceptional hydrolytic stability to the resulting di-tert-butylsilylene (DTBS) derivatives [1]. In industrial and advanced synthetic workflows, it is selected specifically when conformational locking of pyranosides or extreme resistance to acidic and basic hydrolysis is required during multi-step syntheses, justifying its selection over cheaper, less hindered silanes.

Substituting di-tert-butyldichlorosilane with less hindered analogs like dimethyldichlorosilane or diisopropyldichlorosilane fundamentally alters the stability and conformation of the protected intermediate[1]. Dimethylsilylene and diisopropylsilylene groups are significantly more labile under acidic and basic conditions, leading to premature deprotection during downstream transformations [1]. Furthermore, in carbohydrate chemistry, less bulky silylene tethers fail to induce the rigid conformational locking required to control stereoselectivity, such as forcing an alpha- or beta-selective glycosylation [2]. Conversely, direct substitution with its triflate derivative, di-tert-butylsilyl bis(trifluoromethanesulfonate), is often necessary when the target diol is too sterically hindered for the relatively sluggish dichlorosilane to react, making the dichlorosilane a necessary upstream precursor rather than a universal drop-in reagent [3].

Precursor Yield for Ultra-Reactive Silylating Agents

Due to the extreme steric hindrance of the two tert-butyl groups, di-tert-butyldichlorosilane can be insufficiently reactive toward highly hindered or secondary diols [1]. In these procurement scenarios, it serves as the essential precursor for di-tert-butylsilyl bis(trifluoromethanesulfonate). Treatment of di-tert-butyldichlorosilane with trifluoromethanesulfonic acid yields the highly reactive bis-triflate in approximately 71% yield after distillation[1]. This conversion is critical for workflows where the dichlorosilane's inherent sluggishness prevents direct diol protection.

Evidence DimensionSynthetic yield of bis-triflate derivative
Target Compound Data71% isolated yield of tBu2Si(OTf)2
Comparator Or BaselineDirect reaction of tBu2SiCl2 with hindered diols (often fails or gives low yield)
Quantified DifferenceEnables protection of hindered diols that are unreactive toward the dichlorosilane baseline.
ConditionsTreatment with trifluoromethanesulfonic acid followed by distillation (bp 73–75 °C/0.35 mmHg).

Buyers needing to protect hindered diols must often procure the dichlorosilane to synthesize the bis-triflate in-house if the triflate is unavailable or cost-prohibitive.

Conformational Locking and Disarming of Glycosyl Donors

The di-tert-butylsilylene (DTBS) group formed by di-tert-butyldichlorosilane exerts a profound conformational effect on pyranoside rings, acting as a strong disarming group compared to standard protecting groups [1]. For example, a 4,6-O-DTBS-protected thioglucoside is remarkably less reactive than its fully benzoylated or standard silylated counterparts, effectively locking the molecule into an unreactive conformation [1]. When compared to a less bulky tetraisopropyldisiloxane (TIPDS) protecting group, the DTBS group provides a much more rigid 1,3-diaxial interaction, altering the endo/exo face accessibility and shifting glycosylation stereoselectivity[1].

Evidence DimensionConformational rigidity and donor reactivity
Target Compound DataDTBS group severely restricts ring flexibility, disarming the donor.
Comparator Or BaselineTIPDS group (tetraisopropyldisiloxane) or standard benzoyl groups
Quantified DifferenceDTBS provides stronger conformational locking compared to the more flexible TIPDS ring, altering stereoselectivity.
Conditions4,6-O-protection of thioglucoside donors during glycosylation reactions.

Procurement for complex oligosaccharide synthesis relies on this exact compound to intentionally disarm specific donors and control stereochemical outcomes.

Enhanced Hydrolytic Stability of Silylene Protectants

The di-tert-butylsilylene tether formed from di-tert-butyldichlorosilane exhibits significantly greater resistance to aqueous hydrolysis, acids, and bases compared to lower-alkyl analogs [1]. While dimethylsilylene groups are highly labile and diisopropylsilylene groups offer only moderate resistance, the extreme steric shielding of the di-tert-butyl variant allows it to survive harsh downstream conditions [1]. In comparative synthetic studies, switching from less hindered silyl groups to di-tert-butylsilylene prevented premature C-O bond cleavage during complex natural product synthesis[1].

Evidence DimensionResistance to premature cleavage (hydrolytic/reductive conditions)
Target Compound DataHigh resistance of DTBS under Birch reduction and basic conditions.
Comparator Or BaselineDimethylsilylene or diisopropylsilylene tethers
Quantified DifferenceDTBS prevents unwanted C-O bond cleavage that predominantly occurs with less hindered silyl groups.
ConditionsMulti-step synthesis involving strong reducing conditions or basic hydrolysis.

Selecting this specific silane prevents catastrophic yield loss due to premature deprotection in lengthy synthetic routes.

Synthesis of Bulky Silyl Esters for Peptide Elongation

Di-tert-butyldichlorosilane is utilized as a starting material to synthesize bulky silylating agents, such as di-tert-butylisobutylsilyl (BIBS) derivatives, for C-terminal peptide protection [1]. Standard methyl or ethyl esters require basic hydrolysis for deprotection, which carries a high risk of epimerization [1]. By converting di-tert-butyldichlorosilane into a bulkier silane, the resulting silyl ester protecting group becomes stable under the standard basic conditions used for Fmoc deprotection, yet can be selectively cleaved by fluoride ions [1].

Evidence DimensionStability during Fmoc deprotection (basic conditions)
Target Compound DataBIBS esters (derived from tBu2Si core) are stable to Fmoc deprotection.
Comparator Or BaselineStandard methyl/ethyl esters
Quantified DifferenceEliminates the epimerization risk associated with basic hydrolysis of standard esters.
ConditionsSolution-phase peptide synthesis using Fmoc chemistry.

For peptide manufacturers, procuring this silane enables the creation of custom, highly stable C-terminal protecting groups that prevent epimerization.

Regioselective Protection of 1,2- and 1,3-Diols

Selected for the synthesis of nucleosides, carbohydrates, and complex natural products where a highly stable, rigid silylene tether is required to survive subsequent harsh reaction conditions (e.g., strong bases) [1].

Precursor for Di-tert-butylsilyl bis(trifluoromethanesulfonate)

Essential raw material for chemical suppliers or process chemists who need to generate the highly reactive bis-triflate reagent in-house for the silylation of sterically hindered or unreactive secondary alcohols [2].

Stereocontrolled Glycosylation Workflows

Employed in carbohydrate chemistry to intentionally disarm glycosyl donors by locking the pyranoside ring into a rigid conformation, thereby directing alpha- or beta-stereoselectivity during oligosaccharide assembly [3].

Custom Silyl Ester Synthesis for Peptide Manufacturing

Used as a synthetic building block to create bulky silyl groups (like BIBS) that protect C-terminal carboxylic acids, allowing for Fmoc-based peptide elongation without the epimerization risks of traditional basic ester hydrolysis [4].

UNII

7SGG0354HO

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

18395-90-9

Wikipedia

Di-tert-butyldichlorosilane

General Manufacturing Information

Silane, dichlorobis(1,1-dimethylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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